![molecular formula C22H16O6 B8240961 4,4',4''-Methanetriyltribenzoic acid](/img/structure/B8240961.png)
4,4',4''-Methanetriyltribenzoic acid
Overview
Description
4,4',4''-Methanetriyltribenzoic acid is a useful research compound. Its molecular formula is C22H16O6 and its molecular weight is 376.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Modular Self-Assembly in Diamondoid Frameworks
4,4',4''-Methanetriyltribenzoic acid has been used in the modular self-assembly of interpenetrating diamondoid frameworks. In a study, this acid was combined with phenazine and 4,4'-bipyridine to create frameworks showing both normal 7-fold and unusual 18-fold interpenetration, demonstrating its versatility in structural chemistry (Men, Sun, Huang, & Zheng, 2009).
Biosynthesis of Value-Added Bioproducts
4-Hydroxybenzoic acid, a derivative of 4,4',4''-Methanetriyltribenzoic acid, has emerged as a significant intermediate for producing value-added bioproducts. Its applications span across food, cosmetics, pharmacy, and more, showcasing the wide-ranging potential of this compound in biotechnological fields (Wang et al., 2018).
Metal-Organic Frameworks for Gas Separation
The compound has been instrumental in the development of metal-organic frameworks (MOFs) for gas separation. A study demonstrated how a framework, Zn8O(EDDA)4(ad)4·(HEDDA)2·6DMF·27H2O, exhibited high selective gas sorption and separation ability, highlighting its potential in industrial applications like methane storage (Xu et al., 2013).
Synthesis and Structural Analysis
4,4',4''-Methanetriyltribenzoic acid has also been utilized in the synthesis of various complex structures. One such instance is the creation of a G-1 dendrimer, showcasing its utility in the synthesis and structural analysis of complex molecular architectures (Trillo et al., 2013).
Catalytic Properties in Polymers
Its role extends to the field of polymers, where it contributes to the catalytic properties in the synthesis of coordination polymers. These polymers exhibit diverse topologies and have potential applications in catalysis and material science (Wang et al., 2014).
Enhancing Hydrocarbon Storage Capacity
Further, its application in enhancing the hydrocarbon storage capacity of MOFs was demonstrated. An iron-based soc-MOF showed remarkable methane storage capacities, underlining its significance in energy storage and environmental applications (Verma et al., 2020).
properties
IUPAC Name |
4-[bis(4-carboxyphenyl)methyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O6/c23-20(24)16-7-1-13(2-8-16)19(14-3-9-17(10-4-14)21(25)26)15-5-11-18(12-6-15)22(27)28/h1-12,19H,(H,23,24)(H,25,26)(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGGCITJUDWMCHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4',4''-Methanetriyltribenzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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